molecular formula C8H4BrClN2O B15133759 6-bromo-7-chloro-4aH-cinnolin-4-one

6-bromo-7-chloro-4aH-cinnolin-4-one

Cat. No.: B15133759
M. Wt: 259.49 g/mol
InChI Key: WSBCVHNFUNNMRD-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-4aH-cinnolin-4-one is a heterocyclic compound with the molecular formula C8H4BrClN2O. This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-chloro-4aH-cinnolin-4-one typically involves the bromination and chlorination of cinnoline derivatives. One common method includes the reaction of 4aH-cinnolin-4-one with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the 6 and 7 positions, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloro-4aH-cinnolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cinnoline derivatives .

Scientific Research Applications

6-Bromo-7-chloro-4aH-cinnolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-7-chloro-4aH-cinnolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-chloro-1H-cinnolin-4-one
  • 6-Bromo-4-chloroquinoline

Comparison

Compared to similar compounds, 6-bromo-7-chloro-4aH-cinnolin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromo and chloro groups at the 6 and 7 positions, respectively, provides distinct properties that can be leveraged in various applications .

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

6-bromo-7-chloro-4aH-cinnolin-4-one

InChI

InChI=1S/C8H4BrClN2O/c9-5-1-4-7(2-6(5)10)12-11-3-8(4)13/h1-4H

InChI Key

WSBCVHNFUNNMRD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NN=CC(=O)C21)Cl)Br

Origin of Product

United States

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